5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO4/c1-9-16(17(20)21)11-7-10(5-6-15(11)23-9)22-8-12-13(18)3-2-4-14(12)19/h2-7H,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTZJGUJLUFVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the etherification of 2-chloro-6-fluorophenol with 2-methylbenzofuran-3-carboxylic acid under basic conditions. This is followed by a series of purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with closely related compounds:
Structural Analogues
2.1.1 5-[(4-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid (CAS 300674-16-2)
- Substituents : 4-Fluorophenylmethoxy group.
- Molecular Formula : C₁₇H₁₃FO₄.
- Molecular Weight : 300.28 g/mol.
- Key Differences : The absence of a chlorine atom and the single fluorine at the para position on the phenyl ring reduce lipophilicity compared to the target compound. This may influence solubility and binding interactions in biological systems .
2.1.2 5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid (CAS 4616-22-2)
- Substituents : 2-Methylphenylmethoxy group and 2-phenyl substitution on benzofuran.
- Key Differences: The methyl group on the phenyl ring increases steric bulk but lacks halogen electronegativity.
2.1.3 5-Methoxy-2-phenylbenzofuran-3-carboxylic acid (CAS 300674-03-7)
- Substituents : Methoxy group at the 5-position.
- Key Differences: The smaller methoxy group reduces steric hindrance compared to substituted benzyloxy groups.
Physicochemical Properties
| Compound | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 2-Chloro-6-fluorophenyl | C₁₇H₁₂ClFO₄ | ~334.73* | High lipophilicity, dual halogenation |
| 5-[(4-Fluorophenyl)methoxy] analogue | 4-Fluorophenyl | C₁₇H₁₃FO₄ | 300.28 | Moderate lipophilicity |
| 5-[(2-Methylphenyl)methoxy] analogue | 2-Methylphenyl | C₁₇H₁₄O₄* | ~294.29* | Increased steric bulk, no halogens |
| 5-Methoxy-2-phenylbenzofuran derivative | Methoxy | C₁₆H₁₂O₄ | ~268.27* | Reduced steric/electronic effects |
*Calculated based on structural data where explicit values are unavailable.
Substituent Impact Analysis
- In contrast, the 4-fluoro analogue (CAS 300674-16-2) has a single electron-withdrawing group, leading to weaker electronic modulation . Chlorine’s larger atomic radius increases steric hindrance compared to fluorine, which may influence binding pocket interactions in biological targets.
- Methoxy groups (CAS 300674-03-7) offer minimal steric hindrance but moderate electron-donating effects, contrasting with the electron-withdrawing nature of halogens.
- Lipophilicity Trends: The target compound’s dual halogenation likely increases logP compared to non-halogenated analogues, suggesting greater membrane permeability but lower aqueous solubility.
Biological Activity
5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzofuran core structure with a carboxylic acid functional group, which is essential for its biological interactions. The presence of a chloro and fluorine substituent on the phenyl ring may influence its pharmacological properties.
Research indicates that benzofuran derivatives, including the compound , often act as inhibitors of various enzymes, notably carbonic anhydrases (CAs). These enzymes play critical roles in physiological processes such as pH regulation and CO2 transport, making them targets for therapeutic intervention in cancer and other diseases.
Anticancer Properties
A significant study explored the antiproliferative effects of benzofuran-based carboxylic acids on human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated promising results, particularly against the MDA-MB-231 cell line, showing an IC50 value of 2.52 ± 0.39 μM . This potency is comparable to established chemotherapeutic agents like Doxorubicin (IC50 = 2.36 ± 0.18 μM) .
Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid | MDA-MB-231 | 2.52 ± 0.39 |
| Doxorubicin | MDA-MB-231 | 2.36 ± 0.18 |
| Benzofuran derivative 9e | MCF-7 | >100 |
The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in treated cells, evidenced by increased sub-G1 phase populations from 1.43% to 25.53% and early apoptosis percentages from 0.47% to 8.11% .
Enzyme Inhibition
Inhibition studies have shown that the compound exhibits moderate inhibitory activity against human carbonic anhydrase isoforms, particularly hCA II, with inhibition constants (Ki) ranging from 3.1 to 67.1 μM . This suggests potential applications in conditions where carbonic anhydrases are implicated, such as glaucoma or certain cancers.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar benzofuran derivatives:
- Study on Antiproliferative Effects : A series of benzofuran derivatives were synthesized and tested for their anticancer properties against various cancer cell lines, revealing that specific substitutions significantly enhance their activity .
- Enzyme Inhibition Research : Investigations into the inhibition of carbonic anhydrases by benzofuran derivatives highlighted their potential as therapeutic agents in treating conditions like metabolic acidosis and certain tumors .
Q & A
Q. What are the key steps for synthesizing 5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves: (i) Ester hydrolysis : React the ethyl ester precursor (e.g., ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate) with a strong base like potassium hydroxide in a methanol/water mixture under reflux (5–8 hours) . (ii) Purification : Extract the crude product using dichloromethane or chloroform, followed by column chromatography (ethyl acetate/hexane) to isolate the carboxylic acid . (iii) Crystallization : Grow single crystals via slow evaporation in benzene or diisopropyl ether for structural validation .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield | Purity Assessment |
|---|---|---|---|
| Hydrolysis | KOH (6 mmol), H₂O/MeOH, reflux (5 h) | 82% | TLC (Rf = 0.65 in ethyl acetate) |
| Purification | Ethyl acetate/hexane (4:1) | 71% | HPLC (>98%) |
Q. How is the structure of the compound confirmed post-synthesis?
- Methodological Answer : Use a combination of: (i) Spectroscopy : ¹H/¹³C NMR to verify substituent positions and functional groups (e.g., carboxylic acid proton at δ ~12 ppm) . (ii) X-ray crystallography : Resolve bond lengths/angles and intermolecular interactions (e.g., hydrogen-bonded dimers) . (iii) Elemental analysis : Confirm empirical formula (C, H, Cl, F, O content) .
Q. What purification techniques are effective for isolating the compound?
- Methodological Answer : (i) Liquid-liquid extraction : Separate acidic components using chloroform after acidification . (ii) Column chromatography : Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to resolve closely related impurities . (iii) Recrystallization : Use benzene or diethyl ether to enhance crystal purity for structural studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : (i) Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance hydrolysis efficiency. (ii) Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for intermediate stability . (iii) Temperature control : Use microwave-assisted synthesis to reduce reaction time and side products (e.g., decarboxylation) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOEs or splitting patterns)?
- Methodological Answer : (i) Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-31G**) . (ii) Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers) causing signal broadening . (iii) X-ray crystallography : Confirm spatial arrangement of substituents to explain anomalous coupling constants .
Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : (i) Bioisosteric replacement : Substitute the chloro-fluorophenyl group with trifluoromethyl or nitro groups to modulate electronic effects . (ii) Side chain modification : Replace the methoxy group with ethoxy or allyloxy to study steric impacts on biological activity . (iii) Prodrug design : Synthesize ester or amide derivatives to enhance membrane permeability .
Q. How to assess intermolecular interactions in the solid-state structure?
- Methodological Answer : (i) Hydrogen-bond analysis : Use Mercury software to measure O–H⋯O distances (<2.5 Å) and angles (>120°) in X-ray data . (ii) π-π stacking quantification : Calculate centroid-centroid distances (3.6–3.8 Å) and slippage parameters (<1.5 Å) between aromatic rings . (iii) Hirshfeld surface analysis : Map intermolecular contacts (e.g., C–H⋯O vs. Cl⋯Cl interactions) using CrystalExplorer .
Q. How to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : (i) Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (24 h, 40°C) and monitor decomposition via HPLC . (ii) Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C) under nitrogen . (iii) Light exposure tests : Use ICH Q1B guidelines to assess photolytic degradation in UV/visible light .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental dipole moments?
- Methodological Answer : (i) Solvent effect modeling : Re-run DFT calculations with a polarizable continuum model (e.g., PCM for water or DMSO) . (ii) Crystal packing analysis : Compare experimental (X-ray) and gas-phase (DFT) geometries to identify environmental influences . (iii) Multipole refinement : Use Hirshfeld atom refinement (HAR) to improve electron density models in X-ray data .
Methodological Tables
Q. Table 1: Key Crystallographic Data
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P 1 | |
| Dihedral angle (benzofuran/phenyl) | 80.96° | |
| Hydrogen bond (O–H⋯O) | 2.68 Å | |
| π-π stacking distance | 3.661 Å |
Q. Table 2: Stability Assessment Conditions
| Condition | Test Method | Acceptance Criteria |
|---|---|---|
| Acidic (0.1 M HCl) | HPLC area % | ≥95% intact |
| Thermal (40°C) | TGA | Weight loss <2% |
| Photolytic (UV) | ICH Q1B | No new peaks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
